



Application Notes: Amine-to-Carboxyl Crosslinking using Bis-PEG1-acid

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Compound of Interest		
Compound Name:	Bis-PEG1-acid	
Cat. No.:	B1667456	Get Quote

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Introduction

Bis-PEG1-acid is a homobifunctional crosslinking reagent that contains two terminal carboxylic acid groups separated by a single polyethylene glycol (PEG) spacer. This reagent is utilized for covalently linking molecules containing primary amines through the formation of stable amide bonds. The carboxylic acid groups are first activated, typically using a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process converts the carboxyl groups into amine-reactive NHS esters, which then readily react with primary amines on target molecules.

The PEG spacer provides hydrophilicity and flexibility to the crosslinked conjugate, which can be advantageous in biological applications by improving solubility and reducing non-specific interactions. This methodology is widely employed in bioconjugation, including the development of antibody-drug conjugates (ADCs), immobilization of proteins on surfaces for biosensors, and the formation of peptide and protein conjugates.[1][2][3]

Chemical Reaction Pathway

The crosslinking reaction proceeds in two main stages. First, the carboxylic acid groups of **Bis-PEG1-acid** are activated by a carbodiimide, such as EDC, to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be

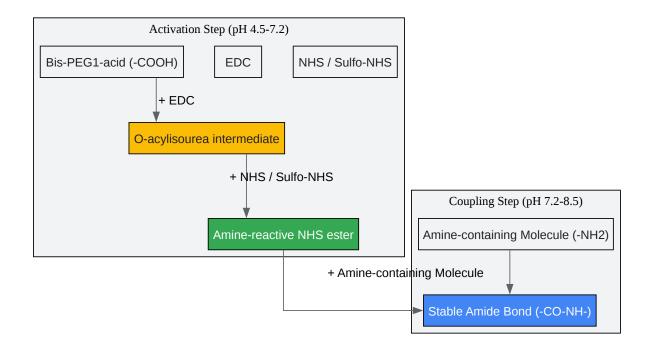


Methodological & Application

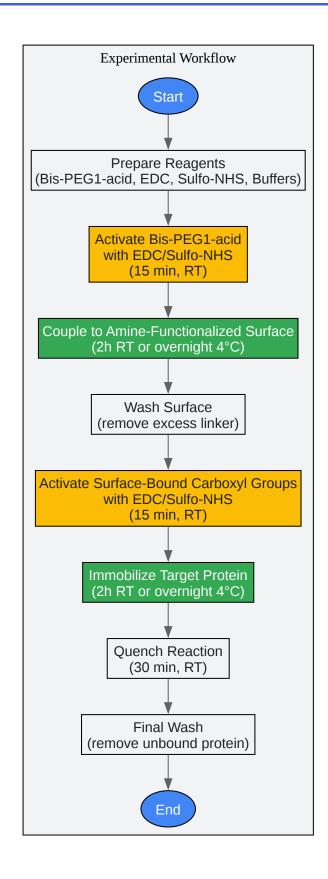
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hydrolyzed. To improve the efficiency and stability of the reaction, NHS or Sulfo-NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS or Sulfo-NHS ester. This ester then readily reacts with a primary amine on the target molecule to form a stable amide bond, with the release of NHS or Sulfo-NHS.









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